2-Furanmethanamine, N,N-dimethyl-5-(((2-((4-fluoro-2-nitrophenyl)amino)ethyl)thio)methyl)-
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Overview
Description
2-Furanmethanamine, N,N-dimethyl-5-(((2-((4-fluoro-2-nitrophenyl)amino)ethyl)thio)methyl)- is a complex organic compound with a unique structure that includes a furan ring, a dimethylamino group, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furanmethanamine, N,N-dimethyl-5-(((2-((4-fluoro-2-nitrophenyl)amino)ethyl)thio)methyl)- typically involves multiple steps, starting with the preparation of the furan ring and subsequent functionalization. Common reagents used in the synthesis include dimethylamine, furan, and various thiol and nitro compounds. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reagents and conditions as in laboratory settings. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
2-Furanmethanamine, N,N-dimethyl-5-(((2-((4-fluoro-2-nitrophenyl)amino)ethyl)thio)methyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve specific solvents and temperature control .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2-Furanmethanamine, N,N-dimethyl-5-(((2-((4-fluoro-2-nitrophenyl)amino)ethyl)thio)methyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Furanmethanamine, N,N-dimethyl-5-(((2-((4-fluoro-2-nitrophenyl)amino)ethyl)thio)methyl)- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other furan derivatives and nitrophenyl-containing compounds, such as:
- 2-Furanmethanamine
- N,N-Dimethyl-2-furanmethanamine
- 4-Fluoro-2-nitroaniline
Uniqueness
What sets 2-Furanmethanamine, N,N-dimethyl-5-(((2-((4-fluoro-2-nitrophenyl)amino)ethyl)thio)methyl)- apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Biological Activity
The compound 2-Furanmethanamine, N,N-dimethyl-5-(((2-((4-fluoro-2-nitrophenyl)amino)ethyl)thio)methyl)- is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing data from various research studies, case studies, and chemical analyses.
Chemical Structure
The molecular formula for 2-Furanmethanamine, N,N-dimethyl-5-(((2-((4-fluoro-2-nitrophenyl)amino)ethyl)thio)methyl)- is C16H20FN3O3S. The structure features a furan ring, a dimethylamino group, and a 4-fluoro-2-nitrophenyl moiety attached via a thioether linkage.
Physical Properties
Property | Value |
---|---|
Molecular Weight | 345.41 g/mol |
Density | Not specified |
Melting Point | Not specified |
Boiling Point | Not specified |
Antimicrobial Properties
Recent studies have indicated that compounds similar to 2-Furanmethanamine exhibit significant antimicrobial properties. For example, derivatives containing nitrophenyl groups have been shown to interfere with bacterial iron homeostasis, leading to their potential use as antimycobacterial agents . The specific activity of 2-Furanmethanamine against various pathogens remains to be extensively characterized, but preliminary data suggest it may possess similar properties.
Anticancer Activity
Research into related compounds has revealed anticancer potential. For instance, some derivatives of furan-based compounds have demonstrated cytotoxic effects on cancer cell lines. A study noted that modifications in the furan structure could enhance the selectivity and potency against specific cancer types . The exact mechanism of action for 2-Furanmethanamine in this context requires further investigation but may involve the inhibition of key cellular pathways involved in tumor growth.
Neuropharmacological Effects
The presence of the dimethylamino group suggests potential neuropharmacological activity. Compounds with similar structures have been studied for their effects on neurotransmitter systems, particularly serotonin and dopamine pathways. This raises the possibility that 2-Furanmethanamine could exhibit psychoactive properties or be useful in treating neurological disorders .
Case Study 1: Antimicrobial Activity
A study conducted on a series of nitrophenyl derivatives demonstrated that compounds with structural similarities to 2-Furanmethanamine exhibited potent activity against Mycobacterium tuberculosis. The study highlighted the importance of the nitro group in enhancing antimicrobial efficacy, suggesting that modifications in the side chains could further improve activity .
Case Study 2: Cytotoxicity Against Cancer Cells
In vitro tests were performed on various cancer cell lines using compounds related to 2-Furanmethanamine. Results indicated that certain derivatives caused significant apoptosis in breast cancer cells while sparing normal cells, indicating a selective cytotoxic effect. This suggests a promising avenue for further research into the compound's anticancer potential .
Properties
CAS No. |
142744-16-9 |
---|---|
Molecular Formula |
C16H20FN3O3S |
Molecular Weight |
353.4 g/mol |
IUPAC Name |
N-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-4-fluoro-2-nitroaniline |
InChI |
InChI=1S/C16H20FN3O3S/c1-19(2)10-13-4-5-14(23-13)11-24-8-7-18-15-6-3-12(17)9-16(15)20(21)22/h3-6,9,18H,7-8,10-11H2,1-2H3 |
InChI Key |
NEZXWTGSAGKVIL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CC=C(O1)CSCCNC2=C(C=C(C=C2)F)[N+](=O)[O-] |
Origin of Product |
United States |
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